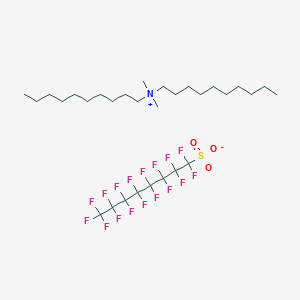

didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate

Vue d'ensemble

Description

Didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is a quaternary ammonium compound. It is known for its broad-spectrum biocidal properties, making it effective against bacteria and fungi. This compound is widely used as a disinfectant and antiseptic in various industries, including healthcare, hospitality, and manufacturing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate involves the quaternization of dimethylamine with didecyl bromide, followed by the reaction with heptadecafluorooctane-1-sulfonate. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation and crystallization techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted ammonium compounds .

Applications De Recherche Scientifique

Didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate has several scientific research applications:

Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and microbial growth.

Medicine: It is used as a disinfectant and antiseptic in medical settings, including hospitals and clinics.

Industry: The compound is used in the manufacturing of disinfectant products for industrial and household use.

Mécanisme D'action

The mechanism of action of didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of cell membranes in bacteria and fungi, resulting in cell death. The compound targets the lipid components of the cell membrane, causing leakage of cellular contents and ultimately leading to the destruction of the microorganism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar biocidal properties.

Alkyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound used as a disinfectant.

Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges.

Uniqueness

Didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various environmental conditions. Its fluorinated sulfonate group enhances its biocidal activity and makes it more effective compared to other similar compounds .

Activité Biologique

Didecyl(dimethyl)azanium; 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is a quaternary ammonium compound (QAC) known for its broad application in various industrial and medical fields. This compound exhibits significant biological activity that warrants a detailed examination of its effects on living organisms.

- Chemical Name : Didecyl(dimethyl)azanium; 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate

- Molecular Formula : C22H48N- C8F17O3S

- CAS Number : Not specified in the search results but related to DDAC.

Didecyl(dimethyl)azanium compounds disrupt cellular membranes by interacting with lipid bilayers. This leads to the dissociation of membrane integrity and can result in cell death or impaired function. The bactericidal and fungicidal properties are concentration-dependent and vary with the growth phase of microbial populations .

Biological Activity

The biological activity of didecyl(dimethyl)azanium has been studied extensively in various contexts:

Antimicrobial Activity

- Bactericidal Effects : It has demonstrated effectiveness against a wide range of bacteria and fungi. Its mechanism involves disrupting the cell membrane integrity of microorganisms .

- Resistance Development : Prolonged exposure at sub-lethal concentrations may lead to resistance development in microbial populations .

Toxicological Studies

A study conducted on Sprague-Dawley rats exposed to didecyl(dimethyl)azanium chloride (a related compound) revealed significant impacts on body weight and lung health:

- Exposure Levels : Rats were exposed to aerosol concentrations ranging from 0.15 mg/m³ to 3.63 mg/m³ over two weeks.

- Findings :

| Exposure Group | Body Weight Change (g) | BAL Fluid ALB (mg/dl) | BAL Fluid LDH (IU/L) |

|---|---|---|---|

| Control | +25.8 | 1.44 ± 0.17 | 12.16 ± 4.27 |

| Low | +23.3 | 1.62 ± 0.15 | 10.27 ± 5.37 |

| Medium | +20.4 | 1.68 ± 0.31 | 8.61 ± 8.43 |

| High | -2.6 | 1.94 ± 0.33* | 13.84 ± 10.27 |

*p < 0.05 vs control.

Hypersensitivity Reactions

Topical application studies have indicated that didecyl(dimethyl)azanium can elicit hypersensitivity reactions:

- Increased immune cell activation was noted after exposure.

- Elevated levels of Th2-skewing cytokines suggest a potential for allergic responses .

Clinical Applications

Didecyl(dimethyl)azanium compounds have been utilized as disinfectants in healthcare settings due to their potent antimicrobial properties:

Propriétés

IUPAC Name |

didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.C8HF17O3S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-22H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKSGFHQKXIVKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48F17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00882964 | |

| Record name | N-Decyl-N,N-dimethyl-1-decanaminium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00882964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

825.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251099-16-8 | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251099-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251099168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Decyl-N,N-dimethyl-1-decanaminium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00882964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.